molecular formula C12H7Br B8710054 1-Bromoacenaphthylene CAS No. 56081-36-8

1-Bromoacenaphthylene

Cat. No. B8710054
CAS RN: 56081-36-8
M. Wt: 231.09 g/mol
InChI Key: QEFYWTSOECIYBZ-UHFFFAOYSA-N
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Patent
US04731493

Procedure details

After the reaction solution was cooled, separated potassium bromide was removed by filtration, methanol was distilled, washed 3 times with water, and the benzene solution was concentrated and dropwise added into cold acetone (0°~-10° C.), to obtain reprecipitate of 140 g of condensed bromoacenaphthylene. Elemental analysis showed that the composition of the condensate corresponded to (C12H4.4 Br2.7)m and the yield from acenaphthene was 76.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:12]2=[C:13]3[C:8](=[CH:9][CH:10]=[CH:11]2)[CH:7]=[CH:6][CH:5]=[C:4]3[CH:3]=1.BrBr>>[CH2:3]1[C:4]2=[C:13]3[C:8](=[CH:7][CH:6]=[CH:5]2)[CH:9]=[CH:10][CH:11]=[C:12]3[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=CC3=CC=CC1=C23
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
separated potassium bromide
CUSTOM
Type
CUSTOM
Details
was removed by filtration, methanol
DISTILLATION
Type
DISTILLATION
Details
was distilled
WASH
Type
WASH
Details
washed 3 times with water
CONCENTRATION
Type
CONCENTRATION
Details
the benzene solution was concentrated
ADDITION
Type
ADDITION
Details
dropwise added into cold acetone (0°~-10° C.)
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
C1CC2=CC=CC3=CC=CC1=C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.